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BAT2 protein

Cat. No.: B1175979
CAS No.: 147155-45-1
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Description

Nomenclature and Classification of BAT2 Protein

The primary nomenclature for the human protein is BAT2, which stands for HLA-B Associated Transcript 2 frontiersin.orggenecards.org. It is also officially known as Proline-Rich Coiled-Coil 2A (PRRC2A) wikipedia.orggenecards.org. The protein is characterized by a large number of proline-rich regions frontiersin.org. In yeast, BAT2 is classified as a cytosolic branched-chain amino acid (BCAA) aminotransferase yeastgenome.orgyeastgenome.orguniprot.org. It belongs to the branched-chain aminotransferase family and has EC number 2.6.1.42 uniprot.org.

The human this compound is described as a large proline-rich protein wikipedia.org. It is divided into three fragments based on amino acid positions: 1–773, 756–1,408, and 1,391–2,157 frontiersin.org. The N-terminus of the protein contains a conserved BAT2 domain ebi.ac.ukoup.comebi.ac.uk. Proteins with BAT2 domains are generally large and contain this domain at the N-terminus, with the rest of the protein consisting mainly of hydrophilic residues oup.com.

Evolutionary Conservation and Phylogenetic Distribution of this compound Homologs

This compound homologs exhibit evolutionary conservation across a wide range of organisms, including yeast, worms, mice, and humans yeastgenome.orgresearchgate.net. Proteins containing the conserved BAT2 domain are present in most multicellular organisms, including plants and animals oup.com.

In Saccharomyces cerevisiae, the paralogs Bat1 and Bat2 share significant amino acid identity. Bat1 and Bat2 are 77% identical to each other yeastgenome.org. The ancestral branched-chain amino acid aminotransferase function found in organisms like Kluyveromyces lactis is distributed between the paralogous Bat1 and Bat2 proteins in S. cerevisiae nih.govplos.org. This functional divergence is supported by differential gene expression patterns and subcellular localization nih.gov.

Alignment of BAT2 domains from proteins across different eukaryotic species highlights the conserved nature of this domain oup.com. Homology inferences from various methods integrate data from numerous existing tools, including those used by the Alliance of Genome Resources, which provides orthology relationships among genes for various organisms yeastgenome.org. Fungal homology calls are compiled from multiple databases yeastgenome.org.

Interactive Table: this compound Homologs and Characteristics

SpeciesGene Name/AliasSubcellular Location (where known)Key Function (where known)Reference
Homo sapiensBAT2, PRRC2AExtracellular exosome, membrane, nucleus, cytoplasm, nucleoplasm, cytosol, plasma membrane wikipedia.orgRNA binding, cell differentiation wikipedia.org wikipedia.org
Mus musculusPRRC2ANot specifiedOrtholog of human BAT2 wikipedia.org wikipedia.org
Saccharomyces cerevisiaeBAT2, ECA40, TWT2Cytoplasm uniprot.orgresearchgate.netBranched-chain amino acid catabolism yeastgenome.orgnih.gov yeastgenome.orgnih.gov
Kluyveromyces lactisKlBAT1Presumed mitochondrial nih.govBifunctional BCAA biosynthesis and catabolism nih.gov nih.gov
Caenorhabditis elegansNot specifiedNot specifiedContains BAT2 domain oup.com oup.com
Arabidopsis thalianaECA39 homologNot specifiedContains BAT2 domain researchgate.net researchgate.net
Theobroma cacaoA0A061FTR8Not specifiedContains BAT2 N-terminal domain ebi.ac.uk ebi.ac.uk
Cyprinus carpio carpioA0A8C1EBX1Not specifiedContains BAT2 N-terminal domain uniprot.org uniprot.org
Physcomitrium patensNot specifiedNot specifiedContains BAT2 N-terminal domain uniprot.org uniprot.org

Overview of Known Biological Roles of this compound

Research into the biological roles of this compound has revealed several key functions, although the specific mechanisms are still being elucidated in some cases.

In humans, BAT2 is associated with RNA binding and cell differentiation wikipedia.org. High-throughput protein-interaction assays have shown that BAT2 is an RNA-binding protein involved in regulating pre-mRNA splicing frontiersin.orgnih.gov. The N-terminus of human BAT2 interacts with proteins involved in mRNA processing, such as heterogeneous nuclear ribonucleoprotein (hnRNP) A1 and hnRNP M, which are components of the spliceosome frontiersin.orgnih.gov. The C-terminal fragment has been shown to interact with numerous different proteins frontiersin.org.

Genetic variants in human BAT2 have been associated with susceptibility to various immune-mediated diseases, including rheumatoid arthritis, ulcerative colitis, Kawasaki disease, non-Hodgkin lymphoma, and multiple sclerosis frontiersin.orgnih.gov. While genetic association studies suggest an influence on the immune system, the specific role of BAT2 in immunity requires further investigation frontiersin.orgnih.gov. One study indicated that genetic variants in BAT2 were statistically associated with the immune response to influenza vaccination in a Chinese population nih.gov. A specific non-synonymous SNP (rs11538264) in BAT2, causing a VAL1774MET substitution, may impact protein function and has been implicated in the regulation of HLA-C expression in monocytes nih.gov.

BAT2 has also been identified as a reader for the N6-methyladenosine (m6A) epitranscriptome mark in mRNAs nih.gov. It plays a role in oligodendrocyte progenitor cell proliferation and oligodendrocyte fate determination nih.gov. Transcriptome-wide analysis showed that Olig2 is a critical downstream target gene of BAT2 in oligodendrocyte development, with BAT2 stabilizing Olig2 mRNA by binding to a GGACU motif in an m6A-dependent manner frontiersin.orgnih.gov.

In Saccharomyces cerevisiae, Bat2 functions as a cytosolic branched-chain amino acid aminotransferase primarily involved in BCAA catabolism yeastgenome.orguniprot.orgnih.gov. It catalyzes the transamination of BCAAs (leucine, isoleucine, and valine) to their corresponding alpha-keto acids uniprot.org. Bat2 also plays a role in the methionine salvage pathway, catalyzing the formation of methionine from 2-keto-4-methylthiobutyrate (KMTB) using BCAAs, lysine (B10760008), and proline as amino donors uniprot.org. Bat2 activity is higher under catabolic conditions, such as when valine, isoleucine, or leucine (B10760876) are the sole nitrogen source nih.gov. Differential expression patterns show that BAT2 expression is induced under these catabolic conditions nih.gov. While single deletion of BAT2 in yeast can impact fusel alcohol production, deletion of both BAT1 and BAT2 results in branched-chain amino acid auxotrophy and severe growth defects yeastgenome.orgplos.org.

Proteins containing the conserved BAT2 domain in other eukaryotes, such as the MOS1 protein in Arabidopsis thaliana, have been suggested to function in regulating gene expression at the chromatin level oup.com. The silencing of a resistance gene (SNC1) in mos1 mutants is thought to be caused by changes in the chromatin structure around the gene locus oup.com.

Interactive Table: Summary of Known Biological Roles

OrganismBiological Process/RoleSpecific FindingsReference
Homo sapiensRNA binding, pre-mRNA splicing regulationInteracts with hnRNP A1 and hnRNP M; N-terminus involved in mRNA processing interactions. frontiersin.orgnih.gov frontiersin.orgnih.gov
Homo sapiensAssociation with immune-mediated diseases and immune responseGenetic variants associated with rheumatoid arthritis, ulcerative colitis, Kawasaki disease, non-Hodgkin lymphoma, multiple sclerosis, and influenza vaccine response. frontiersin.orgnih.govnih.gov frontiersin.orgnih.govnih.gov
Homo sapiensm6A reader, oligodendrocyte developmentStabilizes Olig2 mRNA via m6A-dependent binding; critical for oligodendrocyte progenitor cell proliferation and fate determination. frontiersin.orgnih.gov frontiersin.orgnih.gov
Saccharomyces cerevisiaeBranched-chain amino acid catabolismCatalyzes transamination of BCAAs; activity is induced under catabolic conditions. yeastgenome.orguniprot.orgnih.gov yeastgenome.orguniprot.orgnih.gov
Saccharomyces cerevisiaeMethionine salvage pathwayCatalyzes methionine formation from KMTB. uniprot.org uniprot.org
Arabidopsis thalianaRegulation of gene expression (putative, based on MOS1 protein with BAT2 domain)Suggested to function at the chromatin level; affects silencing of resistance genes. oup.com oup.com

Properties

CAS No.

147155-45-1

Molecular Formula

C11H15NO6

Synonyms

BAT2 protein

Origin of Product

United States

Molecular and Structural Characterization of Bat2 Protein

Gene Architecture and Transcriptional Variants of BAT2 Protein

The gene encoding this compound exhibits notable characteristics in different organisms. In Saccharomyces cerevisiae, the BAT2 gene (Systematic Name: YJR148W) is located on chromosome X. uniprot.org The S. cerevisiae BAT2 gene is a paralog of BAT1, arising from a whole genome duplication event. uniprot.orgyeastgenome.orguniprot.org These paralogs have undergone functional diversification. yeastgenome.orguniprot.org

In humans, the BAT2 gene, also known as PRRC2A, is situated within the highly gene-dense class III region of the major histocompatibility complex (MHC) on chromosome 6 (6p21.33). nih.govresearchgate.netopentargets.orgnih.gov This region is located in the vicinity of the genes encoding tumor necrosis factor (TNF) alpha and TNF beta. nih.govresearchgate.netopentargets.orgnih.gov

Transcriptional regulation of BAT2 varies depending on the organism and physiological conditions. In S. cerevisiae, BAT2 expression is highest under catabolic conditions, particularly when branched-chain amino acids (valine, isoleucine, and leucine) are the sole nitrogen source. yeastgenome.orguniprot.org Conversely, BAT1 is highly expressed under biosynthetic conditions and during the logarithmic growth phase, while BAT2 is expressed during the stationary phase. yeastgenome.orguniprot.orgyeastgenome.org This differential expression pattern contributes to the specialized roles of the two paralogs in amino acid metabolism. yeastgenome.orguniprot.org

Human BAT2 (PRRC2A) is reported to encode a large number of proline-rich proteins and is described as being divided into three fragments corresponding to amino acids 1–773, 756–1,408, or 1,391–2,157, suggesting the possibility of different forms or processing, although specific transcriptional variants are not extensively detailed in the provided information. nih.govnih.gov Genetic variants, such as the non-synonymous single nucleotide polymorphism (SNP) rs11538264 in human BAT2 leading to a VAL1774MET substitution, may impact the protein's biological function. opentargets.org

Protein Domain Organization and Motif Analysis of this compound

The this compound displays a distinct organization of domains and motifs that contribute to its characteristics and potential functions. In S. cerevisiae, Bat2 is a protein composed of 376 amino acid residues with a molecular weight of approximately 41.6 kDa. yeastgenome.orguniprot.orguniprot.orgproteinatlas.org S. cerevisiae Bat1 and Bat2 share a significant degree of amino acid identity, ranging from 77% to 81%. yeastgenome.orguniprot.orgproteinatlas.orggenecards.org The difference in size between yeast Bat1 and Bat2 is attributed to the presence of a mitochondrial-targeting signal (MTS) at the N-terminus of Bat1, which is absent in Bat2. proteinatlas.orggenecards.org

Human BAT2 (PRRC2A) is a considerably larger protein, with the Drosophila ortholog and human PRRC2A exceeding 2000 amino acids (human PRRC2A is 2157 amino acids). nih.govebi.ac.uk It is characterized by a high content of Intrinsically Disordered Regions (IDRs). nih.gov Human BAT2 possesses two evolutionarily conserved regions: an N-terminal BAT2 domain and an RG/GR-rich region located in the middle of the sequence. nih.gov

Analysis of Conserved BAT2 Domain

A conserved BAT2 domain is typically found at the N-terminus of BAT2 proteins in most multicellular organisms, including plants and animals. nih.govebi.ac.ukdeciphergenomics.orgnih.gov This domain comprises approximately the first 200 residues of the protein. deciphergenomics.org Despite its conservation, the specific function of the N-terminal BAT2 domain remains largely unknown. nih.govebi.ac.uk

Proline-Rich Regions and Other Repeated Motifs

Human BAT2 is notably described as a large proline-rich protein. nih.govresearchgate.netopentargets.orgmmrrc.org Both human BAT2 and its related protein BAT3 are very rich in proline and contain short tracts of polyproline, polyglycine, and charged amino acids. mmrrc.org Beyond the proline-rich regions, human BAT2 also contains several unrelated families of similar repeated segments. mmrrc.org The RG/GR-rich region found in human BAT2 has been shown to be involved in RNA binding. nih.gov

Identification of Specific Sequence Elements (e.g., RGD motifs)

A notable sequence element identified in human BAT2 is the Arg-Gly-Asp (RGD) motif. Human BAT2 contains four such RGD motifs. yeastgenome.orgmmrrc.org RGD motifs are typically found in proteins that interact with integrin receptors, which are involved in cell adhesion and signaling. mmrrc.org

A summary of key protein characteristics is provided in the table below:

CharacteristicSaccharomyces cerevisiae Bat2Homo sapiens BAT2 (PRRC2A)
Size (Amino Acids)376 yeastgenome.orguniprot.orguniprot.orgproteinatlas.org2157 (human PRRC2A) nih.govebi.ac.uk
Molecular Weight (Da)~41,625.1 uniprot.org~229,203 (mouse ortholog) uniprot.org
Key FeaturesBranched-chain amino acid aminotransferase activity uniprot.orguniprot.orguniprot.orggenecards.orgLarge proline-rich protein nih.govresearchgate.netopentargets.orgmmrrc.org, High IDR content nih.gov, RNA-binding protein nih.gov
Conserved Domains/MotifsBranched-chain amino acid aminotransferase domain uniprot.orgN-terminal BAT2 domain nih.govebi.ac.ukdeciphergenomics.org, RG/GR-rich region nih.gov, Proline-rich regions mmrrc.org, RGD motifs (four) yeastgenome.orgmmrrc.org
Identity to Paralog77-81% with Bat1 yeastgenome.orguniprot.orgproteinatlas.orggenecards.org- (Human BAT2 is PRRC2A, a member of the PRRC2 family) nih.govebi.ac.uk

Subcellular Localization and Compartmental Dynamics of this compound

The subcellular localization of this compound is a crucial aspect of its function, particularly distinguishing it from its paralogs in some organisms.

Cytosolic Localization of this compound

In Saccharomyces cerevisiae, this compound is predominantly located in the cytosol. uniprot.orgyeastgenome.orguniprot.orguniprot.orguniprot.orggenecards.org This cytosolic localization has been experimentally confirmed through methods such as confocal microscopy using fluorescent protein fusions. yeastgenome.orguniprot.org This is in contrast to its paralog, Bat1, which is localized in the mitochondria. yeastgenome.orguniprot.orggenecards.org This differential compartmentalization is directly linked to the functional specialization of Bat1 and Bat2, with Bat1 primarily involved in mitochondrial branched-chain amino acid biosynthesis and Bat2 playing a key role in cytosolic branched-chain amino acid catabolism. yeastgenome.orguniprot.orggenecards.org

For human BAT2 (PRRC2A), databases list several potential subcellular locations, including cytoplasm, nucleus, extracellular exosome, membrane, and plasma membrane. researchgate.netebi.ac.uk However, the well-established cytosolic localization of the S. cerevisiae ortholog, particularly in the context of its catabolic function in the cytosol, provides a strong basis for understanding the potential compartmental dynamics of BAT2 proteins.

Compound Names and Identifiers

NameAliasesOrganismRelevant Database Identifier(s)PubChem CID
This compoundBranched-chain-amino-acid aminotransferase, cytosolic (yeast), PRRC2A (human), Large proline-rich protein BAT2 (human), Protein G2 (human), ECA40 (yeast), TWT2 (yeast)S. cerevisiae, H. sapiensUniProtKB: P47176 (S. cerevisiae), P48634 (H. sapiens) uniprot.orguniprot.orggenecards.orgebi.ac.ukN/A
BAT2 geneYJR148W (yeast), PRRC2A (human), ECA40 (yeast), TWT2 (yeast), G2 (human)S. cerevisiae, H. sapiensNCBI Gene: 855985 (S. cerevisiae), 7916 (H. sapiens) uniprot.orgnih.govebi.ac.uk, SGD: S000003909 (S. cerevisiae) uniprot.orgyeastgenome.orguniprot.orgN/A

* PubChem is a database for chemical compounds and substances. A single PubChem CID is not typically assigned to an entire protein or gene. Identifiers from protein and gene databases (UniProt, NCBI Gene, SGD) are provided instead.

This compound, a branched-chain amino acid aminotransferase, is a key enzyme involved in amino acid metabolism. This article focuses specifically on the comparative analysis of its subcellular distribution with its paralogous protein, Bat1, primarily in the model organism Saccharomyces cerevisiae. Research has illuminated distinct localization patterns for these two paralogs, contributing to their functional diversification within the cell.

2.3.2. Comparative Analysis with Paralogous Protein Subcellular Distribution

In Saccharomyces cerevisiae, the branched-chain amino acid aminotransferases (BCATs) are encoded by two paralogous genes, BAT1 and BAT2, which arose from a whole-genome duplication event. yeastgenome.orgnih.gov These enzymes catalyze the transamination of branched-chain amino acids (BCAAs) like valine, isoleucine, and leucine (B10760876), and their corresponding alpha-keto acids. nih.govmicrobialcell.comresearchgate.net While Bat1 and Bat2 share a significant degree of sequence identity (77-81% in S. cerevisiae), their distinct subcellular localizations are crucial for their specialized metabolic roles. microbialcell.comresearchgate.netresearchgate.net

Experimental evidence from studies utilizing techniques such as confocal microscopy with fluorescent protein fusions (e.g., Bat1-yECitrine and Bat2-yECitrine) has consistently demonstrated differential localization. researchgate.netplos.orgnih.gov Bat1 is predominantly localized in the mitochondria, while Bat2 is primarily found in the cytosol. microbialcell.comresearchgate.netplos.orgmicrobialcell.comresearchgate.net This differential localization is attributed, in part, to the presence of a mitochondrial-targeting signal (MTS) at the N-terminus of Bat1, which is absent in Bat2. microbialcell.comresearchgate.net Artificially adding the MTS from Bat1 to Bat2 has been shown to re-localize Bat2 to the mitochondria. microbialcell.commicrobialcell.com

This spatial separation facilitates the distinct roles of the two paralogs in BCAA metabolism. Bat1, located in the mitochondria, is primarily involved in the biosynthetic pathway of BCAAs, as the final steps of BCAA synthesis occur in the mitochondria. microbialcell.comresearchgate.netplos.orgmicrobialcell.com Conversely, the cytosolic localization of Bat2 positions it to play a more prominent role in BCAA catabolism. researchgate.netresearchgate.netplos.orgnih.gov This functional specialization through differential localization is supported by genetic studies showing that a bat1 deletion mutant is impaired in BCAA biosynthesis and exhibits slow growth, while a bat2 deletion mutant is mainly impaired in BCAA catabolism. microbialcell.comresearchgate.netplos.org

The differential subcellular localization of Bat1 and Bat2 represents a clear example of subfunctionalization following gene duplication, where the ancestral bifunctional role of a single BCAT enzyme (as seen in pre-whole-genome duplication yeasts like Kluyveromyces lactis) has been partitioned between the two paralogs. researchgate.netplos.orgnih.govnih.gov This spatial and functional divergence allows for a more refined regulation of BCAA metabolism in response to varying physiological conditions, such as nutrient availability. nih.govplos.orgnih.govnih.gov

The following table summarizes the comparative subcellular distribution and primary metabolic roles of S. cerevisiae Bat1 and Bat2 proteins:

ProteinSubcellular LocalizationPrimary Metabolic Role
Bat1MitochondriaBranched-Chain Amino Acid Biosynthesis
Bat2CytosolBranched-Chain Amino Acid Catabolism

This distinct compartmentalization ensures that the appropriate enzyme is available in the cellular location where its substrates are generated or accumulated, thereby optimizing the efficiency of both biosynthetic and catabolic pathways of branched-chain amino acids. plos.orgnih.govnih.gov

Enzymatic Activity and Metabolic Pathways of Bat2 Protein

Branched-Chain Amino Acid Aminotransferase (BCAT) Activity of BAT2 Protein

BAT2 functions as a branched-chain amino acid aminotransferase (BCAT), facilitating the transfer of an amino group from a branched-chain amino acid to an alpha-keto acid acceptor. uniprot.orgyeastgenome.orgmicrobialcell.com This activity is central to both the breakdown (catabolism) and synthesis (biosynthesis) of BCAAs. yeastgenome.org

Catalytic Mechanism and Substrate Specificity

As a BCAT, BAT2 is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.gov The catalytic mechanism involves the transfer of an amino group from a BCAA (like valine, leucine (B10760876), or isoleucine) to an alpha-ketoglutarate, producing the corresponding branched-chain alpha-keto acid and glutamate (B1630785). nih.govnii.ac.jp Conversely, in the biosynthetic direction, the amino group from glutamate is transferred to a branched-chain alpha-keto acid to form the BCAA and alpha-ketoglutarate. nih.govnii.ac.jp

The active site of BCATs, including BAT2, is capable of recognizing both acidic amino acids like glutamate and hydrophobic amino acids like BCAAs, demonstrating a dual substrate recognition mechanism. nih.gov This is achieved through a hydrophobic pocket containing hydrophilic islands, which can accommodate both types of substrates without undergoing significant conformational changes. escholarship.org While BAT2 primarily utilizes leucine, isoleucine, and valine as amino donors, it can also use lysine (B10760008) and proline to some extent in certain pathways. uniprot.orgglygen.org

Reversibility of Transamination Reactions

The transamination reaction catalyzed by BAT2 is reversible. nih.gov This reversibility allows BAT2 to function in both the catabolic and biosynthetic pathways of BCAAs, depending on the cellular needs and the availability of substrates. yeastgenome.orgnii.ac.jp The direction of the reaction is influenced by the relative concentrations of amino acids and alpha-keto acids. nii.ac.jp

Role of this compound in Branched-Chain Amino Acid Catabolism

BAT2 plays a significant role in the catabolism of branched-chain amino acids, particularly in the cytoplasm. uniprot.orgyeastgenome.orgglygen.orgnih.govresearchgate.net This is the initial step in the breakdown of BCAAs, converting them into their corresponding alpha-keto acids. microbialcell.com These alpha-keto acids can then be further metabolized through pathways like the Ehrlich pathway, leading to the production of fusel alcohols, which are important for the aroma and flavor of fermented products like beer and bread. yeastgenome.orgresearchgate.netoup.com

Specificity for Valine Degradation

While BAT2 can transaminate all three BCAAs, research indicates a notable involvement in valine degradation. yeastgenome.orgwikipedia.orgymdb.ca The catabolism of valine begins with its transamination by BCATs like BAT2 to form alpha-ketoisovalerate. microbialcell.com This alpha-keto acid is a key intermediate in valine catabolism and a precursor for other metabolic products. ymdb.cawikipedia.org

Interplay with Leucine and Isoleucine Metabolism

BAT2 also interacts with the metabolism of leucine and isoleucine. It catalyzes the transamination of leucine to alpha-ketoisocaproate and isoleucine to alpha-keto-beta-methylvalerate. uniprot.orgyeastgenome.orgmicrobialcell.com While BAT2 is involved in the catabolism of all three BCAAs, its specific contribution relative to BAT1 can vary depending on the organism and cellular conditions. yeastgenome.orgmicrobialcell.com In Saccharomyces cerevisiae, BAT2 is primarily associated with catabolism, while BAT1 is more involved in biosynthesis, although there is functional overlap and the ability of one to complement the loss of the other under certain conditions. yeastgenome.orgmicrobialcell.com

Involvement of this compound in the Methionine Salvage Pathway

Beyond BCAA metabolism, BAT2 is also implicated in the methionine salvage pathway. uniprot.orgyeastgenome.orgglygen.org This pathway is crucial for the synthesis of methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. uniprot.orgcsic.eshmdb.ca BAT2 can catalyze the formation of methionine from 2-keto-4-methylthiobutyrate (KMTB), utilizing BCAAs, lysine, and proline as amino donors. uniprot.orgglygen.org This highlights a broader role for BAT2 in connecting the metabolism of BCAAs with that of sulfur-containing amino acids. csic.esnih.gov

Metabolic Interconnections and Flux Control Mediated by this compound

The this compound, primarily characterized in Saccharomyces cerevisiae, functions as a cytosolic branched-chain amino acid aminotransferase (BCAATase). yeastgenome.orgresearchgate.netresearchgate.netuniprot.org This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), specifically leucine, isoleucine, and valine. yeastgenome.orgresearchgate.netresearchgate.netuniprot.orgnih.gov Its enzymatic activity involves the reversible transamination of these amino acids with their corresponding alpha-keto acids. yeastgenome.orgresearchgate.netresearchgate.netuniprot.orgnih.gov This reaction is a pivotal step, serving as the initial reaction in BCAA catabolism and the final step in BCAA biosynthesis. yeastgenome.orgresearchgate.netresearchgate.netuniprot.orgmicrobialcell.com

BAT2 catalyzes specific transamination reactions, requiring pyridoxal 5'-phosphate as a cofactor. uniprot.org Key reactions include the conversion of L-leucine, L-isoleucine, and L-valine to their respective alpha-keto acids (4-methyl-2-oxopentanoate, (S)-3-methyl-2-oxopentanoate, and 3-methyl-2-oxobutanoate) using 2-oxoglutarate as the amino acceptor, which is converted to L-glutamate. uniprot.org

Substrate (Amino Acid)Amino AcceptorProduct (Alpha-Keto Acid)Amino Donor Product
L-leucine2-oxoglutarate4-methyl-2-oxopentanoateL-glutamate
L-isoleucine2-oxoglutarate(S)-3-methyl-2-oxopentanoateL-glutamate
L-valine2-oxoglutarate3-methyl-2-oxobutanoateL-glutamate

While BAT2 participates in both BCAA biosynthesis and catabolism, it is reported to be preferentially involved in the catabolic pathway in S. cerevisiae, contrasting with its mitochondrial paralog, BAT1, which is primarily associated with biosynthesis. researchgate.netmicrobialcell.comnih.gov The catabolism of BCAAs initiated by BAT2 can feed into pathways like the Ehrlich pathway, leading to the production of fusel alcohols, which are important for the aroma and flavor of fermented products. yeastgenome.org

Beyond BCAA metabolism, BAT2 is also implicated in the methionine salvage pathway. It catalyzes the formation of methionine from 2-keto-4-methylthiobutyrate (KMTB), utilizing BCAAs, lysine, and proline as amino donors. uniprot.org

BAT2's activity and expression are subject to metabolic regulation. Its expression is significantly higher during the stationary phase of growth and repressed during the logarithmic phase, suggesting a role related to nutrient availability and metabolic state. yeastgenome.orguniprot.orgnih.gov

The metabolic interconnections mediated by BAT2 extend to its involvement in the regulation of the conserved target of rapamycin (B549165) complex 1 (TORC1) signaling pathway. researchgate.netmicrobialcell.commicrobialcell.complos.orgresearchgate.netnih.gov TORC1 integrates nutrient signals, including those from BCAAs, to control cell growth and proliferation. researchgate.netmicrobialcell.commicrobialcell.complos.orgnih.gov While both Bat1 and Bat2 contribute to TORC1 signaling, studies suggest that Bat1 may have a more prominent role, potentially involving direct interactions with enzymes in the tricarboxylic acid (TCA) cycle and influencing TCA cycle flux. researchgate.netplos.orgresearchgate.netnih.govresearchgate.net However, the disruption of both BAT1 and BAT2 severely compromises TORC1 activity, highlighting the combined importance of these enzymes in this signaling pathway. plos.org

Mutations affecting the catalytic activity of BAT2, such as amino acid substitutions at conserved lysine residues (e.g., K202 in yeast Bat2), can lead to a loss of its enzymatic function. researchgate.net The absence of both Bat1 and Bat2 activity has been shown to affect the homeostasis of central metabolic pathway metabolites like glutamate and glutamine. researchgate.netmicrobialcell.com Deletion of both BAT1 and BAT2 genes results in severe growth defects and auxotrophy for branched-chain amino acids, underscoring their essential collective role in maintaining metabolic balance and supporting growth. yeastgenome.orgnih.gov

Gene DeletionGrowth Phenotype (Minimal Medium)BCAA Auxotrophy
Δbat1Slower growth than wild-type and Δbat2 researchgate.netmicrobialcell.comYes (specifically valine) researchgate.netmicrobialcell.com
Δbat2No significant growth defect compared to wild-type researchgate.netmicrobialcell.comNo researchgate.net
Δbat1Δbat2Severe growth retardation; almost no growth yeastgenome.orgnih.govYes yeastgenome.orgnih.gov

These findings indicate that BAT2, through its enzymatic activity in BCAA transamination and its involvement in metabolic signaling pathways, plays a significant role in metabolic interconnections and contributes to the control of metabolic flux, particularly within amino acid metabolism and its links to central carbon metabolism and growth regulation.

Regulation of Bat2 Protein Expression and Activity

Transcriptional Regulation of BAT2 Gene Expression

The transcriptional control of the BAT2 gene is a primary mechanism governing the level of Bat2 protein in the cell. This regulation is highly responsive to both the developmental stage of the yeast culture and the nutritional environment.

The expression of BAT2 is significantly influenced by the growth phase of the yeast population and the prevailing metabolic state of the cell. During the logarithmic phase of growth, when biosynthetic activities are high, BAT2 expression is repressed. yeastgenome.org Conversely, as cells enter the stationary phase, BAT2 expression is induced. yeastgenome.orguniprot.org

The metabolic state, particularly the nature of the available nitrogen source, plays a crucial role in modulating BAT2 transcription. The gene exhibits a classic catabolic expression pattern, meaning it is downregulated in the presence of preferred or primary nitrogen sources such as glutamine. nih.govnih.gov In these biosynthetic conditions, the cell prioritizes the synthesis of amino acids, a process in which the paralogous protein Bat1 is primarily involved. nih.gov However, when branched-chain amino acids (BCAAs) like valine, isoleucine, and leucine (B10760876) (VIL) are provided as the sole nitrogen source, the expression of BAT2 is strongly induced, reflecting its role in the catabolism of these amino acids. nih.govnih.gov This differential expression pattern underscores the specialization of Bat2 for BCAA degradation pathways. nih.gov

ConditionBAT2 Expression Level
Logarithmic Growth PhaseRepressed
Stationary Growth PhaseInduced
Primary Nitrogen Source (e.g., Glutamine)Repressed
BCAAs as Sole Nitrogen SourceInduced

The nuanced transcriptional response of BAT2 to cellular conditions is orchestrated by a network of transcription factors that bind to specific cis-acting elements within the BAT2 promoter.

Gln3 : As a key activator in the Nitrogen Catabolite Repression (NCR) network, Gln3 is involved in the expression of genes required for the utilization of secondary nitrogen sources. nih.gov The repression of BAT2 in the presence of preferred nitrogen sources like glutamine is consistent with NCR, which is mediated by the Ure2-Gln3 regulatory system. nih.gov Specifically, the negative effect of Ure2 on BAT2 expression in glutamine-rich media is indirect, suggesting a role for Gln3 in its regulation. nih.gov

Leu3 : This transcription factor is a key player in the regulation of leucine biosynthesis and degradation. The activation of BAT2 transcription is indirectly influenced by Leu3. nih.gov Leu3, in complex with α-isopropylmalate (α-IPM), typically activates genes for leucine biosynthesis. nih.gov The interplay between Leu3 and the regulation of BAT2 highlights the intricate connections between amino acid biosynthetic and catabolic pathways.

Put3 : The Put3 transcription factor is essential for the utilization of proline as a nitrogen source. Along with Leu3, Put3 plays a critical role in the subfunctionalization of BAT1 and BAT2, contributing to their opposing expression profiles. nih.gov

Gcn4 : Known as a master regulator of amino acid biosynthesis genes in response to amino acid starvation, Gcn4 also influences BAT2 expression. pnas.orgdntb.gov.ua Under conditions of glutamine growth, Gcn4-dependent transcriptional activation can alleviate the repression of BAT2. nih.gov This indicates that even under generally repressive conditions, specific stress responses can lead to the induction of BAT2. Research has shown that Gln3 and Gcn4 can act cooperatively to regulate the expression of both catabolic and biosynthetic genes under certain conditions of nitrogen limitation and amino acid deprivation. nih.gov

The combinatorial action of these transcription factors allows for the fine-tuning of BAT2 expression in response to the complex metabolic signals within the cell.

Beyond the direct binding of transcription factors, the expression of BAT2 is also subject to regulation at the level of chromatin structure. The local chromatin environment, including the positioning and modification of nucleosomes, can impact the accessibility of the BAT2 promoter to the transcriptional machinery. nih.gov Evidence suggests that the chromatin structure in the BAT2 promoter region is dynamic, shifting between a more "closed" conformation under repressive conditions (e.g., growth in glutamine) and an "open" conformation under activating conditions (e.g., growth in VIL). nih.gov This remodeling of chromatin is a key mechanism that integrates signals from transcription factors to either permit or restrict gene expression. The interplay between transcription factor binding and chromatin architecture is fundamental to the precise control of gene expression. nih.govnih.govresearchgate.net

Post-Transcriptional and Translational Control of this compound

While transcriptional regulation is a major determinant of BAT2 levels, post-transcriptional and translational control mechanisms can provide additional layers of regulation to rapidly modulate protein expression in response to cellular cues. These mechanisms can affect mRNA stability, processing, and the efficiency of translation. Post-translational modifications of RNA-binding proteins, for example, can alter their affinity for target mRNAs, thereby influencing their fate. frontiersin.org While specific details on the post-transcriptional and translational control of BAT2 mRNA and protein are not extensively documented in the current literature, it is a recognized avenue for gene regulation that could contribute to the dynamic control of Bat2 levels. nih.govmdpi.com

Modulation of this compound Activity by Cellular Conditions

The enzymatic activity of the this compound is intrinsically linked to the metabolic state of the cell, primarily through the availability of its substrates. As a branched-chain amino acid aminotransferase, Bat2 catalyzes the transamination of BCAAs, which is the initial step in their degradation. mdpi.com Therefore, the flux through the BCAA catabolic pathway, and thus the apparent activity of Bat2, is highly dependent on the intracellular concentrations of valine, isoleucine, and leucine.

When yeast is grown in media containing BCAAs as the primary nitrogen source, the induced expression of BAT2 leads to higher levels of the this compound. nih.gov The increased availability of both the enzyme and its substrates results in a significant enhancement of BCAA catabolism. This process is a key part of the Ehrlich pathway, which leads to the production of fusel alcohols, important flavor and aroma compounds in fermented beverages. nih.gov

Functional Divergence and Regulatory Specialization from Paralogues

The BAT2 gene in Saccharomyces cerevisiae arose from a whole-genome duplication event, and it shares a common ancestor with its paralogue, BAT1. nih.gov Following this duplication, BAT1 and BAT2 have undergone significant functional divergence, a process known as subfunctionalization, leading to specialized and opposing physiological roles. nih.govnih.gov

BAT1 encodes a mitochondrial branched-chain amino acid aminotransferase that is primarily responsible for the final step of BCAA biosynthesis. microbialcell.com Its expression is induced under biosynthetic conditions, such as growth on primary nitrogen sources like glutamine, and is repressed in the presence of VIL. nih.govnih.gov

In stark contrast, BAT2 encodes a cytosolic aminotransferase dedicated to BCAA catabolism. uniprot.orgmicrobialcell.com Its expression is repressed during biosynthetic conditions and strongly induced when BCAAs are the main nitrogen source. nih.govnih.gov This regulatory specialization is a result of the diversification of their promoter regions, leading to differential recruitment of transcription factors like Leu3 and Put3. nih.gov

The distinct subcellular localizations of Bat1 (mitochondria) and Bat2 (cytosol) further contribute to their functional specialization. nih.govmicrobialcell.com Biosynthetic precursors for BCAAs are generated in the mitochondria, making it the logical site for Bat1 activity. Conversely, catabolic substrates can accumulate in the cytosol, where Bat2 carries out its function. nih.gov This partitioning of opposing metabolic pathways into different cellular compartments, facilitated by the specialized expression and localization of the Bat paralogues, allows for efficient and independently regulated control of BCAA homeostasis, preventing futile metabolic cycles. nih.gov

Protein Protein and Nucleic Acid Interactions of Bat2 Protein

Identification of BAT2 Protein Interaction Partners

High-throughput studies and targeted protein-interaction assays have identified several key partners of the this compound, revealing its integration into essential cellular machineries. nih.gov The protein is structurally organized into distinct domains that mediate these interactions. For instance, the N-terminus of BAT2 is primarily involved in interactions with mRNA processing proteins, while the middle fragment shows high specificity for a single interacting protein, and the C-terminal fragment appears to interact with a broader range of proteins. frontiersin.org

BAT2 plays a role in the regulation of pre-mRNA splicing, a function facilitated by its direct interaction with core components of the spliceosome. nih.govfrontiersin.org The N-terminal region of BAT2 has been shown to interact with heterogeneous nuclear ribonucleoproteins (hnRNPs) A1 and M, both of which are integral to the spliceosome and play critical roles in the processing of pre-mRNA. nih.govfrontiersin.org

Furthermore, BAT2's interaction network extends to the alternative splicing factor/splicing factor 2 (ASF/SF2). This interaction is not direct but is mediated by another protein, C1QBP, which binds to the middle fragment of BAT2 and also interacts with ASF/SF2. nih.govfrontiersin.org This places BAT2 in a position to influence alternative splice site selection and regulate the production of different mRNA isoforms from a single gene.

A specific and significant interaction occurs between the middle fragment of the this compound and the Complement C1q Binding Protein (C1QBP). nih.govfrontiersin.org C1QBP, also known as p32, is a multifunctional protein primarily located in the mitochondrial matrix but also found in other cellular compartments. mdpi.comnih.gov It is involved in various cellular processes, including inflammation, cancer progression, and the regulation of mitochondrial oxidative phosphorylation. nih.govelifesciences.org The interaction between BAT2 and C1QBP links BAT2 to these diverse cellular functions and, as mentioned, serves as a bridge to the splicing factor ASF/SF2. nih.govmdpi.com

Recent studies have uncovered the role of the PRRC2 protein family, including BAT2 (PRRC2A), in the regulation of translation initiation. oup.comoup.com These proteins have been found to bind to eukaryotic translation initiation factors (eIFs) and are associated with pre-initiation complexes. oup.com Specifically, PRRC2 proteins interact with the non-canonical initiation factor eIF4G2 and show co-translational interactions with components of the eIF3 and eIF4 complexes. oup.comoup.com This association with the translation machinery allows PRRC2 proteins to impact translation initiation, notably by promoting a process known as leaky scanning, which allows ribosomes to bypass upstream open reading frames (uORFs) and initiate translation at the main ORF. oup.comoup.com In germline cells, PRRC2A has been shown to interact with EIF4G3 to improve the translation efficiency of transcripts involved in meiotic cell division. nih.gov There is no direct evidence from the provided search results for an interaction with Rack1.

The direct interaction of the human this compound with metabolic enzymes like aconitase is not clearly established in the available research. However, studies in Saccharomyces cerevisiae have detailed interactions between its mitochondrial homolog, Bat1, and enzymes of the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net Specifically, Bat1 physically interacts with the TCA cycle enzyme aconitase (Aco1). researchgate.net This interaction is part of a larger multiprotein metabolon that may couple leucine (B10760876) metabolism with TCA cycle fluxes and energy production. researchgate.net It is important to note that this evidence pertains to the mitochondrial Bat1 protein in yeast, and a similar direct interaction for the cytosolic human this compound has not been documented in the provided results.

Table 1: Summary of Identified this compound Interaction Partners

Interacting Protein Function of Interactor Region of BAT2 Interaction Functional Implication of Interaction
hnRNP A1 Component of the spliceosome, pre-mRNA processing N-terminus Regulation of pre-mRNA splicing
hnRNP M Component of the spliceosome, pre-mRNA processing N-terminus Regulation of pre-mRNA splicing
C1QBP Multifunctional protein, links to ASF/SF2 Middle fragment Bridge to splicing machinery, potential role in diverse cellular processes
eIF3 complex Eukaryotic translation initiation factor Not specified Regulation of translation initiation, promotion of leaky scanning
eIF4G2 Non-canonical eukaryotic translation initiation factor Not specified Regulation of translation initiation
eIF4G3 Eukaryotic translation initiation factor Not specified Improvement of translation efficiency during meiosis
YBX1, YBX2 Regulators of mRNA metabolism and translation Not specified Co-regulation of mRNA metabolism and translation
PABPC1 Poly(A)-binding protein, mRNA stability and translation Not specified Co-regulation of mRNA metabolism and translation
FXR1 RNA-binding protein, translational regulation Not specified Co-regulation of mRNA metabolism and translation

This compound as an RNA-Binding Protein

BAT2 (PRRC2A) is recognized as an RNA-binding protein (RBP) that plays a significant role in post-transcriptional gene regulation. nih.govfrontiersin.orguniprot.org Its ability to bind RNA is fundamental to its functions in splicing and translation. Further investigation has revealed a more specialized role for BAT2 as a "reader" of a specific epitranscriptomic mark.

A key finding is the identification of BAT2/PRRC2A as a novel reader for N6-methyladenosine (m6A), the most prevalent internal modification on eukaryotic mRNAs. oup.comnih.gov The m6A modification is a dynamic and reversible mark that influences mRNA stability, translation, and splicing by recruiting specific m6A-binding proteins, or "readers". nih.govfrontiersin.org

BAT2/PRRC2A selectively binds to m6A-containing RNAs. nih.gov This was demonstrated through experiments using methylated RNA bait, which identified PRRC2A as a potential m6A-binding protein in neural cells. nih.gov Further analyses, including RIP-seq and m6A-seq, confirmed that PRRC2A selectively binds to m6A-containing RNA, with enrichment of binding sites around the stop codons of target mRNAs, a pattern that mirrors the general distribution of m6A marks. nih.gov

The functional consequence of this m6A-reading capability is exemplified by its role in oligodendrocyte development. BAT2/PRRC2A stabilizes the mRNA of the transcription factor Olig2 by binding to a consensus GGACU motif within the Olig2 coding sequence in an m6A-dependent manner. frontiersin.orgnih.gov This stabilization is crucial for proper oligodendrocyte progenitor cell proliferation and differentiation, highlighting a critical mechanism of post-transcriptional regulation mediated by BAT2's recognition of m6A marks. nih.gov

Table 2: Details of BAT2 as an RNA-Binding Protein

RNA-Binding Property Description Key Findings
General RNA Binding BAT2/PRRC2A has been identified as an RNA-binding protein in high-throughput screens. Plays a role in regulating pre-mRNA splicing and translation initiation.
m6A Reader Selectively recognizes and binds to N6-methyladenosine (m6A) modifications on mRNA. Identified as a novel m6A reader in neural cells. Binding is enriched around stop codons of target mRNAs.
Functional Consequence The m6A-dependent binding of BAT2/PRRC2A to target mRNAs can regulate their stability and subsequent expression. Stabilizes Olig2 mRNA by binding to an m6A-containing motif, which is essential for oligodendrocyte specification and myelination.

Mechanisms of RNA Binding and Specificity

The this compound, also known as PRRC2A, is recognized as an RNA-binding protein that participates in the regulation of pre-mRNA splicing. nih.gov Its function as an RNA-binding protein is a key aspect of its molecular activity. wikipedia.org The mechanisms governing its binding to RNA and the specificity of these interactions are intricate, involving recognition of specific RNA modifications and interactions with other proteins involved in mRNA processing. nih.gov

A primary mechanism for BAT2's binding specificity is its role as a "reader" for N6-methyladenosine (m6A) modifications in messenger RNAs (mRNAs). nih.gov The m6A modification is a common epitranscriptomic mark, and proteins that recognize and bind to these marks are crucial in post-transcriptional regulation. By specifically binding to m6A-modified regions, BAT2 can influence the fate of the target mRNA, including its splicing, stability, and translation. nih.gov

Structurally, the N-terminus of the this compound is critical for its interactions. nih.gov This region of the protein interacts with other key components of the mRNA processing machinery, including heterogeneous nuclear ribonucleoproteins (hnRNPs) such as hnRNP A1 and hnRNP M. nih.gov These hnRNPs are themselves RNA-binding proteins that associate with pre-mRNAs and are integral to the spliceosome, the cellular machinery responsible for splicing. nih.govwikipedia.org HnRNP A1, for example, contains two quasi-RNA Recognition Motif (RRM) domains in its N-terminus that are pivotal for its RNA binding and specificity, as well as a glycine-rich region that facilitates protein-protein interactions. wikipedia.org The interaction of BAT2 with these proteins suggests that it functions as part of a larger ribonucleoprotein complex that collectively determines splice site selection and processing of pre-mRNA. nih.govwikipedia.org

RNA-binding proteins, in general, recognize their targets through either short linear sequence motifs or more complex secondary structures like stem-loops. nih.gov While the precise sequence motifs or structural elements recognized by BAT2 are a subject of ongoing research, its association with the m6A mark provides a significant layer of specificity. nih.gov This binding mechanism allows BAT2 to be recruited to specific transcripts at specific times, thereby playing an important role in oligodendrocyte progenitor cell proliferation and fate determination. nih.gov

Formation of Multi-protein Complexes and Functional Metabolons

The this compound executes its functions not in isolation but through dynamic interactions with a network of other proteins, forming large multi-protein complexes. wikipedia.org These complexes are crucial for its roles in both mRNA processing and metabolism. High-throughput protein-interaction assays have identified several direct interacting partners of BAT2. nih.govwikipedia.org

The formation of these complexes is fundamental to BAT2's role in RNA metabolism. Its interaction with hnRNP A1, hnRNP M, and C1QBP places it directly within the cellular machinery for pre-mRNA splicing. nih.govwikipedia.org The C1QBP protein is known to interact with the alternative splicing factor/splicing factor 2 (ASF/SF2), further cementing BAT2's involvement in regulating splicing events. nih.gov

Table 1. Proteins Interacting with this compound
Interacting ProteinFunction of InteractorReference
C1QBPBinds to alternative splicing factors; involved in mRNA processing. nih.govwikipedia.org
EIF3S6Component of the eukaryotic translation initiation factor 3 (eIF3) complex. wikipedia.org
HNRNPA1Heterogeneous nuclear ribonucleoprotein; involved in pre-mRNA processing and transport. nih.govwikipedia.org
hnRNP MHeterogeneous nuclear ribonucleoprotein; component of the spliceosome involved in pre-mRNA splicing. nih.gov
IFT88Intraflagellar transport protein 88; component of the IFT complex. wikipedia.org
IMMTMitochondrial inner membrane protein. wikipedia.org
UBAP2LUbiquitin-associated protein 2-like; involved in stress granule assembly. wikipedia.org

Beyond its role in RNA processing, the enzymatic family to which BAT2 belongs is known to form functional metabolons to streamline metabolic pathways. nih.gov BAT2 is the cytosolic isozyme of branched-chain amino acid aminotransferase (BCAT), which catalyzes the first step in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. uniprot.orgplos.org Metabolons are transient multi-enzyme complexes that bring sequential enzymes in a metabolic pathway into close physical proximity. nih.gov This arrangement facilitates "substrate channeling," where the product of one enzyme is directly passed to the active site of the next enzyme in the pathway, increasing efficiency and protecting toxic intermediates from diffusing into the cell. nih.gov

Evidence for the formation of a BCAA metabolon has been demonstrated for the mitochondrial BCAT isozyme (BCAT2), which forms a complex with the subsequent enzyme in the pathway, the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. nih.gov Disruption of this metabolon impairs the efficient oxidation of BCAAs. nih.gov In yeast, the mitochondrial homolog Bat1 physically interacts with several BCAA-biosynthetic enzymes and enzymes of the TCA cycle, forming a metabolon that couples amino acid metabolism with energy production. researchgate.net While BAT2 is cytosolic, it is a key player in BCAA catabolism, and it is plausible that it forms analogous cytosolic metabolons to efficiently channel BCAA-derived ketoacids to subsequent metabolic fates. nih.govplos.org

Functional Significance in Biological Processes and Disease Mechanisms

Role of BAT2 Protein in Cellular Growth and Proliferation

The this compound, also known as UAP56, is a key regulator of protein synthesis and cellular growth. nih.gov Overexpression of UAP56 has been shown to increase protein synthesis, while its knockdown has an inhibitory effect. nih.gov This regulatory function is dependent on the protein's ATP binding, ATPase, and helicase activities. nih.gov In cardiomyocytes, UAP56 plays a significant role in cell growth, and its inhibition can prevent phenylephrine-induced hypertrophy. nih.gov

In the context of cell division, UAP56 and its paralog, URH49, have distinct but coordinated roles in mitotic progression. molbiolcell.org Depletion of UAP56 leads to a delay in mitosis and defects in sister chromatid cohesion, while a lack of URH49 results in issues with chromosome arm resolution and cytokinesis. molbiolcell.org These distinct functions are attributed to their regulation of different sets of target mRNAs that include key mitotic regulators. molbiolcell.org

In the yeast Saccharomyces cerevisiae, the BAT2 gene is involved in the metabolism of branched-chain amino acids (BCAAs). nih.govresearchgate.netalliancegenome.orgnih.gov Specifically, it is preferentially involved in BCAA catabolism and is highly expressed during the stationary phase of growth while being repressed during the logarithmic phase. alliancegenome.orguniprot.org The differential expression of BAT2 and its paralog, BAT1, allows for the separation of BCAA biosynthesis and catabolism, which is an adaptation to the organism's facultative metabolism. nih.gov Deletion of the BAT1 gene, but not BAT2, leads to slower growth under amino acid-starved conditions, highlighting BAT1's primary role in BCAA synthesis. researchgate.net

Contribution to Gene Expression Regulation at the Chromatin Level

The this compound (UAP56) also plays a role in regulating gene expression at the chromatin level. researchgate.netnih.govnih.gov In the yeast Saccharomyces cerevisiae, the differential regulation of the BAT2 gene in response to different nitrogen sources is associated with chromatin remodeling. nih.gov When the yeast is grown in the presence of valine, isoleucine, and leucine (B10760876) (VIL) as the sole nitrogen source, the BAT2 promoter region becomes nucleosome-free, suggesting a more open chromatin state that allows for higher gene expression. nih.gov

In the plant Arabidopsis, UAP56 is known to associate with chromatin and is involved in repressing photomorphogenesis. nih.gov It interacts with COP1, an E3 ubiquitin ligase, and together they co-regulate the expression of numerous genes. oup.com Furthermore, UAP56 has been shown to unwind R-loops, which are DNA-RNA hybrids that can form during transcription and obstruct the progression of RNA polymerase II, thereby facilitating transcription elongation. researchgate.net The unwinding of these R-loops is a critical function for maintaining genomic integrity. researchgate.net

Involvement in RNA Processing and Splicing Events

BAT2/UAP56 is a DExD/H-box RNA helicase that is a crucial factor in pre-mRNA splicing and nuclear export. semanticscholar.orgresearchgate.net It is essential for the assembly of the spliceosome, the cellular machinery responsible for removing introns from pre-mRNA. semanticscholar.orgpnas.org Specifically, UAP56 is required for the association of the U2 small nuclear ribonucleoprotein (snRNP) with the pre-mRNA during the early stages of spliceosome formation. pnas.org

Beyond its role in splicing, UAP56 is a core component of the TREX (transcription/export) complex, which links transcription to mRNA export. nih.govnih.gov This complex is recruited to genes during transcription and travels along with RNA polymerase II. nih.gov UAP56 facilitates the recruitment of the export factor ALYREF to the mRNA, which is a critical step for the transport of mature mRNA from the nucleus to the cytoplasm. nih.gov Knockdown of UAP56 results in the accumulation of polyadenylated mRNAs in the nucleus. nih.gov

In Arabidopsis, UAP56 and the E3 ubiquitin ligase COP1 coordinately regulate alternative splicing, a process that allows a single gene to produce multiple protein variants. oup.com They bind to common small nuclear RNAs (snRNAs) and target mRNAs to modulate their splicing. oup.com

Modulation of Neural Development and Cellular Differentiation

Recent studies have highlighted the importance of the this compound in the development and differentiation of neural cells. nih.govfrontiersin.org It is recognized as a reader for the N6-methyladenosine (m6A) modification in mRNAs, a common epitranscriptomic mark. nih.govfrontiersin.org This function is particularly important in the context of oligodendrocyte progenitor cells (OPCs). nih.govfrontiersin.org

BAT2 plays a significant role in the proliferation of oligodendrocyte progenitor cells and in determining their ultimate fate. nih.govfrontiersin.org OPCs are precursor cells that differentiate into oligodendrocytes, the cells responsible for producing the myelin sheath that insulates nerve fibers in the central nervous system. wikipedia.org The proper regulation of OPC proliferation and differentiation is critical for both the initial development of the nervous system and for remyelination following injury or disease. wikipedia.org

A key downstream target of BAT2 in the context of oligodendrocyte development is the Olig2 gene. nih.govfrontiersin.org Transcriptome-wide analysis has identified Olig2 as a critical gene regulated by BAT2. nih.govfrontiersin.org BAT2 stabilizes the Olig2 mRNA by binding to a specific consensus motif (GGACU) within the Olig2 coding sequence. nih.govfrontiersin.org This binding is dependent on the m6A modification. nih.govfrontiersin.org By stabilizing Olig2 mRNA, BAT2 ensures the continued expression of the Olig2 protein, a transcription factor that is essential for the development and maturation of oligodendrocytes. nih.gov

Role of this compound in Immune System Functionality

The BAT2 gene is located within the major histocompatibility complex (MHC) class III region on chromosome 6, a region known for its high density of genes involved in immunity and inflammation. nih.govfrontiersin.org This location has long suggested a role for BAT2 in the immune system. nih.govfrontiersin.org Genetic association studies have linked variants in the BAT2 gene to susceptibility to a number of immune-mediated diseases, including rheumatoid arthritis, ulcerative colitis, Kawasaki disease, and multiple sclerosis. nih.govfrontiersin.org

More directly, genetic variants in BAT2 have been associated with the immune response to influenza vaccination. nih.govfrontiersin.orgresearchgate.netnih.gov This suggests that BAT2 may play a role in modulating the body's ability to mount an effective immune response to vaccines. nih.govfrontiersin.org While the precise mechanisms by which BAT2 influences the immune system are still under investigation, its role as an RNA-binding protein involved in pre-mRNA splicing is likely a key aspect of its function in this context. nih.govfrontiersin.org The N-terminus of the this compound interacts with proteins involved in mRNA processing, such as heterogeneous nuclear ribonucleoproteins (hnRNPs) A1 and M, which are components of the spliceosome. nih.govfrontiersin.org

Furthermore, the cellular RNA helicase UAP56, an alternative name for BAT2, is utilized by influenza A viruses to prevent the formation of double-stranded RNA (dsRNA) during infection. nih.gov This helps the virus evade the host's innate immune response, which is typically triggered by the presence of dsRNA. nih.gov

Associations with Immune Responsiveness

Genetic variations within the BAT2 gene have been linked to the body's ability to respond to immunological challenges. Studies have identified associations between single nucleotide polymorphisms (SNPs) in BAT2 and the antibody response to influenza vaccination in Chinese populations. nih.govnih.govresearchgate.net For instance, specific genotypes have been correlated with either a decreased or increased risk of a low response to the vaccine, suggesting that an individual's genetic makeup at the BAT2 locus can influence vaccine efficacy. nih.govnih.govresearchgate.net

Beyond vaccine response, variants in BAT2 have been associated with susceptibility to a range of immune-mediated diseases. These include conditions such as rheumatoid arthritis, ulcerative colitis, Kawasaki disease, and non-Hodgkin lymphoma, highlighting the protein's broad involvement in maintaining immune homeostasis. nih.govfrontiersin.org Research has also indicated a correlation between mutations in BAT2 and antibody levels against the Pseudorabies virus in pigs, further underscoring its role in the immune system's response to pathogens. nih.govfrontiersin.org

Table 1: Association of BAT2 Genetic Variants with Immune Response to Influenza Vaccination
SNPGenotypeAssociation with Low Responsiveness to Influenza VaccineOdds Ratio (95% CI)p-value
rs1046089GA + AA vs. GGDecreased Risk0.562 (0.398–0.795)1.12E-03
rs9366785GA + AA vs. GGIncreased Risk1.854 (1.229–2.799)0.003

Linkage to HLA Class III Region and Immunological Effects

The BAT2 gene resides in the highly significant HLA class III region on chromosome 6p21.33, situated near the genes for tumor necrosis factor (TNF) alpha and TNF beta. nih.gov This region is characterized by a high density of genes that play pivotal roles in the immune system and inflammatory processes. nih.gov The immunological effects of BAT2 have often been speculated to be a result of linkage disequilibrium with other critical loci within the HLA class I, class II, and TNF regions. nih.govfrontiersin.org This means that genetic variants in BAT2 are often inherited together with variants in these neighboring immune-related genes, making it challenging to isolate the independent effects of BAT2.

Functionally, BAT2 is recognized as an RNA-binding protein involved in the regulation of pre-mRNA splicing. nih.govfrontiersin.org Its N-terminus interacts with proteins involved in mRNA processing, such as heterogeneous nuclear ribonucleoproteins (hnRNP) A1 and hnRNP M, which are components of the spliceosome. nih.gov This role in mRNA processing suggests a mechanism by which BAT2 can influence the expression of various proteins, potentially including those critical for immune function.

Implications in Graft Rejection after Allogeneic Stem Cell Transplantation

Graft rejection remains a significant complication following allogeneic hematopoietic stem cell transplantation (allo-HSCT), a procedure used to treat various hematologic disorders. nih.govnih.gov The genetic compatibility between donor and recipient, primarily determined by HLA matching, is a critical factor for a successful outcome. nih.gov Recent research has identified genetic variants outside of the classical HLA class I and II genes that can influence the risk of graft rejection.

A genome-wide analysis study in a cohort of β-Thalassemic patients who underwent HLA-identical sibling allo-HSCT identified two SNPs, one in BAT2 (rs11538264) and another in the neighboring BAT3 gene (rs10484558), that are in strong linkage disequilibrium. nih.gov While neither SNP alone showed a significant association with graft rejection, a specific haplotype containing the A allele of the BAT2 SNP and the C allele of the BAT3 SNP was found at a significantly higher frequency in patients who rejected the graft compared to those who did not. nih.gov This finding suggests that the BAT2/BAT3 haplotype may serve as a novel immunogenetic marker for assessing the risk of graft rejection in patients undergoing allo-HSCT. nih.gov

Table 2: Frequency of BAT2/BAT3 A/C Haplotype in Allo-HSCT Patients
Patient GroupFrequency of A/C HaplotypeNominal p-valueAdjusted p-value
Graft Rejection30.0%1.15 x 10-80.0071
Functional Graft2.6%

Emerging Biological Functions of this compound

Beyond its established immunological associations, research is beginning to uncover novel roles for the this compound in fundamental cellular processes and complex physiological traits.

Potential Role in TORC1 Signaling Pathway

This section refers to research conducted in yeast (Saccharomyces cerevisiae), where Bat1 and Bat2 are branched-chain aminotransferases. The human ortholog is BCAT2, not to be confused with the human BAT2 (PRRC2A) discussed in the rest of this article.

In the yeast Saccharomyces cerevisiae, the Target of Rapamycin (B549165) Complex 1 (TORC1) is a crucial signaling hub that integrates nutrient signals to regulate cell growth and proliferation. nih.govduke.edu Leucine availability is a key signal for TORC1 activation. The conversion of leucine and its α-ketoacid metabolite is mediated by branched-chain aminotransferases (BCATs), which in yeast are the mitochondrial enzyme Bat1 and the cytosolic enzyme Bat2. nih.govduke.edu

Studies have shown that yeast mutants lacking both Bat1 and Bat2 exhibit severely compromised TORC1 activity. nih.govduke.edu This suggests that both enzymes contribute to TORC1 signaling, likely through their catalytic role in branched-chain amino acid metabolism. nih.gov The differential subcellular localization of Bat1 (mitochondria) and Bat2 (cytosol) allows them to control TORC1 signaling by modulating the levels of branched-chain amino acids and central metabolites in different cellular compartments during various growth phases. nih.govnih.gov Specifically, Bat1 is primarily expressed during logarithmic growth, while Bat2 is highly expressed during the stationary phase. uniprot.org

Association with Complex Traits beyond Metabolism (e.g., blood pressure)

Large-scale genetic association studies in human populations have begun to link loci in the vicinity of BAT2 to complex traits such as blood pressure. One extensive study analyzing data from over 342,000 individuals identified numerous single nucleotide polymorphisms (SNPs) associated with blood pressure regulation. nih.gov Among the findings, SNPs at the BAT2-BAT5 loci were noted, although the study indicated that these particular SNPs could not be definitively mapped to a specific gene within the cluster. nih.gov This suggests a potential, though not yet fully elucidated, role for genes within this HLA class III region, including BAT2, in the complex genetic architecture of blood pressure control. Further research is required to disentangle the specific contribution of BAT2 from its neighboring genes in influencing this vital physiological parameter.

Genetic Variation and Functional Consequences of Bat2 Protein

Identification of Single Nucleotide Polymorphisms (SNPs) and Other Genetic Variants within BAT2 Gene

Numerous genetic variants, including Single Nucleotide Polymorphisms (SNPs), have been identified within the BAT2 gene. These variants contribute to the genetic diversity observed in human populations and have been the subject of investigations exploring their links to various phenotypes.

Studies have identified specific SNPs in BAT2 that are of interest. For instance, an investigation into the immune response to influenza vaccination in a Chinese population focused on six tag SNPs: rs2280801, rs10885, rs1046089, rs2736158, rs1046080, and rs9366785. frontiersin.orgnih.gov These SNPs were found to have significant associations with vaccine responsiveness. frontiersin.orgnih.gov

Another notable SNP, rs11538264, located within the BAT2 gene, was identified in a study examining genetic risk factors for graft rejection following HLA-related stem cell transplantation. nih.govnih.gov This SNP exhibited a significant association with the outcome of transplantation. nih.govnih.gov

Beyond SNPs, other forms of genetic variation have been explored. In pigs, a mutation denoted as c. 12164? 79G>A was identified in intron 25 of the BAT2 gene. animalgenome.org Furthermore, restriction fragment length polymorphism (RFLP) analysis has revealed polymorphic bands for BAT2, specifically at 3.3, 2.7, 2.3, and 0.9 kb, which have been investigated in the context of autoimmune diseases. nih.gov

Impact of BAT2 Genetic Variants on Protein Structure and Function

The BAT2 gene encodes the BAT2 protein, a large proline-rich protein. frontiersin.orgfrontiersin.org While the specific functions of BAT2 are still being elucidated, research indicates it plays a role as an RNA-binding protein involved in regulating pre-mRNA splicing. frontiersin.orgfrontiersin.orgnih.gov The protein contains distinct regions that interact with other molecules; the N-terminus interacts with heterogeneous nuclear ribonucleoprotein (hnRNP) A1 and hnRNP M, both components of the spliceosome, while the middle fragment interacts with C1QBP. frontiersin.orgfrontiersin.orgnih.gov

More recent findings suggest that BAT2 acts as a reader for the N6-methyladenosine (m6A) epitranscriptome mark on mRNAs. frontiersin.orgfrontiersin.orgnih.gov This interaction is important in oligodendrocyte development, where BAT2 stabilizes Olig2 mRNA. frontiersin.orgfrontiersin.orgnih.gov

Genetic variants within the BAT2 gene can influence the structure and function of the encoded protein. Non-synonymous SNPs, which result in a change in the amino acid sequence, are particularly likely to impact protein function by altering its structure, stability, and interactions with other molecules. oncotarget.complos.org

Non-Synonymous Variants and Their Predicted Functional Alterations

Non-synonymous variants within the BAT2 gene have the potential to lead to altered protein function. One such variant is the SNP rs11538264, an A/G transition that results in a VAL1774MET amino acid substitution in the this compound. nih.gov This alteration at amino acid position 1774 may have functional consequences, potentially impacting the protein's biological activity. nih.gov Studies suggest that this specific non-synonymous variant could be involved in regulating the expression levels of HLA-C in monocytes. nih.gov

Another non-synonymous SNP, BAT2 V1883L, has been identified in studies investigating the genetic risk factors for non-Hodgkin lymphoma. ashpublications.orgresearchgate.net Changes in amino acid sequence caused by non-synonymous SNPs can affect protein-protein interfaces, alter stability, and influence post-translational modifications, thereby impacting cellular signaling pathways. oncotarget.complos.orgresearchgate.netexeter.ac.uk

Linkage Disequilibrium with Other Genes in HLA Region

The BAT2 gene resides within the HLA class III region, a genomic area characterized by strong linkage disequilibrium (LD) between genes. frontiersin.orgfrontiersin.organimalgenome.orgclinexprheumatol.org This means that alleles at different loci within this region are often inherited together more frequently than would be expected by chance. BAT2 is located in close proximity to other immunologically relevant genes, including those for tumor necrosis factor (TNF) alpha and TNF beta. frontiersin.orgfrontiersin.org

Studies have demonstrated that BAT2 is in linkage disequilibrium with other genes and polymorphic markers in the HLA region, such as D6S273, TNFa, and HSP70. clinexprheumatol.org A notable example of LD involves BAT2 and BAT3, another gene in the HLA class III region. The SNP rs11538264 in BAT2 is in strong linkage disequilibrium (R^2=0.92) with the SNP rs10484558 in BAT3. nih.govnih.gov This strong LD suggests that these variants are often inherited together as a haplotype.

The close proximity and linkage disequilibrium between BAT2 and other genes in the HLA region have led researchers to speculate that the observed immunological effects associated with BAT2 variants may, in part, be due to LD with loci in the HLA class I, class II, and TNF regions. frontiersin.orgfrontiersin.orgnih.gov However, further confirmation is needed to fully elucidate the extent of this contribution. frontiersin.orgfrontiersin.orgnih.gov

Molecular Genetic Associations with Disease Susceptibility (e.g., immune-mediated diseases)

Genetic variations in the BAT2 gene have been associated with susceptibility to a range of immune-mediated diseases. frontiersin.orgfrontiersin.orgnih.gov These associations highlight the potential involvement of BAT2 in the complex interplay of the immune system and disease pathogenesis.

Specific immune-mediated diseases linked to BAT2 genetic variants include rheumatoid arthritis, ulcerative colitis, Kawasaki disease, non-Hodgkin lymphoma, and multiple sclerosis. frontiersin.orgfrontiersin.orgnih.gov For instance, genetic variation in BAT2 has been suggested to play a role in the etiology of non-Hodgkin lymphoma. ashpublications.orgresearchgate.net

Studies have also investigated the association of BAT2 variants with immune responses, such as the response to influenza vaccination. Genetic variants in BAT2 were found to be statistically associated with the level of immune response to influenza vaccines in a Chinese population. frontiersin.orgnih.gov Specific genotypes and haplotypes involving BAT2 SNPs, such as the GA + AA genotype of rs1046089 and the GG genotype of rs9366785, showed significant associations with responsiveness to influenza vaccination. frontiersin.orgnih.gov The haplotype consisting of BAT2 rs2280801-rs10885-rs1046089-rs2736158-rs1046080-rs9366785 CCAGAG was correlated with a higher antibody response compared to the CCGGAG haplotype. frontiersin.orgnih.gov

SNP ID Allele Association with Influenza Vaccine Response (Chinese population) p-value OR (95% CI)
rs1046089 GA + AA Decreased risk of low responsiveness (vs GG) 1.12E-03 0.562 (0.398–0.795)
rs9366785 GA + AA Higher risk of low responsiveness (vs GG) 0.003 1.854 (1.229–2.799)

In the context of transplantation, the BAT2/BAT3 A/C haplotype, involving BAT2 rs11538264 and BAT3 rs10484558, has been associated with an increased frequency of graft rejection after HLA-identical stem cell transplantation for beta-Thalassemia. nih.govnih.gov

Haplotype (BAT2 rs11538264 / BAT3 rs10484558) Graft Rejection Frequency Functional Graft Frequency Nominal P-value Adjusted P-value
A/C 30.0% 2.6% 1.15×10⁻⁸ 0.0071

Investigations using restriction fragment length polymorphism (RFLP) analysis have suggested that the BAT2/RsaI 2.7-kb band may contribute to susceptibility to primary biliary cirrhosis (PBC), primary Sjögren's syndrome (pSS), and systemic lupus erythematosus (SLE). nih.gov However, the associations observed for pSS and SLE might be secondary to primary associations with HLA-B8, as the BAT2/RsaI 2.3-kb band, an allele to the 2.7-kb band, shows a strong negative association with HLA-B8 and HLA-DR3. nih.gov

Furthermore, a microsatellite polymorphism in the BAT2 gene has been possibly associated with the age-at-onset of insulin-dependent diabetes mellitus. animalgenome.orgwikigenes.org Research also indicates that BAT2 is among the genes with SNPs exhibiting inverse risk profiles for different autoimmune diseases, such as multiple sclerosis and ankylosing spondylitis. plos.orgstanford.edu

Methodological Approaches in Bat2 Protein Research

Molecular Biology Techniques

Molecular biology techniques are fundamental to the study of the BAT2 protein, enabling researchers to manipulate the BAT2 gene and express the protein for further analysis.

The cloning of the BAT2 gene is a primary step for many downstream applications. In Saccharomyces cerevisiae, the BAT2 gene has been cloned into various expression vectors for functional studies. yeastgenome.org Standard molecular cloning procedures, involving the use of restriction enzymes and DNA ligase, are employed to insert the BAT2 open reading frame into suitable plasmids. actascientific.com These recombinant plasmids can then be introduced into host organisms for protein expression.

While Saccharomyces cerevisiae is a common host for expressing yeast proteins in their native environment, Escherichia coli is also a widely used expression system due to its rapid growth and high protein yields. actascientific.comnih.gov The choice of expression system depends on the specific research question. For instance, expressing BAT2 in S. cerevisiae is ideal for studying its function in the context of the yeast cell's metabolic network. nih.gov On the other hand, E. coli expression systems are often preferred for producing large quantities of purified this compound for biochemical and structural studies. nih.govnih.gov

Table 1: Common Expression Systems for this compound Research

Expression SystemAdvantagesCommon Applications
Saccharomyces cerevisiae - Native host for BAT2- Proper protein folding and post-translational modifications- Suitable for in vivo functional studies- Complementation assays in bat2Δ mutants- Studying protein-protein interactions- Subcellular localization studies
Escherichia coli - High protein yield- Rapid growth and easy manipulation- Cost-effective- Production of large quantities of recombinant protein for purification- In vitro enzymatic assays- Structural biology studies (X-ray crystallography, NMR)

The CRISPR-Cas9 system has emerged as a powerful tool for genome editing, allowing for precise modification of genes to study their function. frontiersin.org In the context of BAT2 research in Saccharomyces cerevisiae, CRISPR-Cas9 can be utilized to create knockout mutants by introducing targeted double-strand breaks in the BAT2 gene. illinois.edunih.gov The cell's natural DNA repair mechanisms, such as non-homologous end joining (NHEJ), often result in small insertions or deletions (indels) at the target site, leading to a frameshift mutation and a non-functional protein. nih.gov

The creation of a bat2Δ (BAT2 deletion) strain using CRISPR-Cas9 allows researchers to investigate the phenotypic consequences of the absence of this compound. yeastgenome.orgnih.gov For example, by comparing the growth of the bat2Δ mutant to the wild-type strain on different nitrogen sources, the role of BAT2 in branched-chain amino acid catabolism can be assessed. yeastgenome.org Furthermore, CRISPR-Cas9 can be used to introduce specific point mutations into the BAT2 gene to study the function of individual amino acid residues in catalysis or protein stability. nih.gov

Biochemical and Enzymatic Characterization Assays

Biochemical and enzymatic assays are essential for determining the catalytic activity and substrate specificity of the this compound.

The enzymatic activity of BAT2 is typically measured using a spectrophotometric assay. This assay often couples the transamination reaction catalyzed by BAT2 to a dehydrogenase reaction that results in a change in absorbance of NADH or NADPH. frontiersin.org For example, the formation of glutamate (B1630785) from α-ketoglutarate in the BAT2-catalyzed reaction can be coupled to the oxidation of NADH by glutamate dehydrogenase, which can be monitored at 340 nm. nih.gov

The standard assay mixture for measuring BAT2 activity typically includes:

Purified recombinant this compound or cell-free extract containing BAT2

A branched-chain amino acid (e.g., leucine (B10760876), isoleucine, or valine) as the amino donor

α-ketoglutarate as the amino acceptor

Pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor

A suitable buffer to maintain pH

By measuring the initial rate of the reaction at varying substrate concentrations, key enzymatic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined.

BAT2 is a branched-chain amino acid aminotransferase, and its primary substrates are the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. uniprot.orgnih.gov The corresponding α-keto acids are the products of the transamination reaction: α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine). nih.gov

Substrate and product profiling studies are conducted to determine the substrate specificity of BAT2. This involves incubating the purified enzyme with a panel of potential amino donor and amino acceptor substrates and analyzing the reaction products using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). These studies have confirmed that BAT2 has a strong preference for BCAAs. uniprot.org

Table 2: Substrates and Products of the BAT2-Catalyzed Reaction

Substrate (Amino Acid)Product (α-Keto Acid)
L-Leucine4-methyl-2-oxopentanoate (α-ketoisocaproate)
L-Isoleucine(S)-3-methyl-2-oxopentanoate (α-keto-β-methylvalerate)
L-Valine3-methyl-2-oxobutanoate (α-ketoisovalerate)
Data sourced from UniProt. uniprot.org

Cellular and Subcellular Localization Studies

Determining the subcellular localization of a protein is crucial for understanding its biological function. Studies on BAT2 have consistently shown its localization to the cytoplasm in Saccharomyces cerevisiae. alliancegenome.org

A common method to determine the subcellular localization of BAT2 is through fluorescence microscopy. nih.gov This technique involves tagging the this compound with a fluorescent protein, such as Green Fluorescent Protein (GFP). researchgate.netgcsu.edu A fusion gene consisting of the BAT2 coding sequence and the GFP coding sequence is constructed and expressed in yeast cells. The localization of the resulting BAT2-GFP fusion protein can then be visualized using a fluorescence microscope. nih.gov

To confirm the cytoplasmic localization, co-localization studies can be performed using fluorescent dyes that specifically stain other organelles, such as mitochondria (e.g., MitoTracker) or the nucleus (e.g., DAPI). researchgate.net The absence of overlap between the GFP signal from BAT2-GFP and the signals from organelle-specific dyes provides strong evidence for its cytoplasmic localization. researchgate.net

Fluorescence Microscopy and Tagging Strategies

Fluorescence microscopy, in conjunction with protein tagging, has been a pivotal technique for elucidating the subcellular localization of the this compound. In Saccharomyces cerevisiae, studies have utilized fluorescent proteins to visualize BAT2 within the cell. One common strategy involves genetically fusing a fluorescent tag, such as Green Fluorescent Protein (GFP) or its variants like yeast-enhanced Citrine (yECitrine), to the this compound.

In one such study, a BAT2-yECitrine fusion protein was expressed in yeast cells. Subsequent observation using fluorescence microscopy revealed that the fluorescence signal was distributed throughout the cytoplasm, clearly distinct from the signal of mitochondrial markers. This demonstrated a cytosolic localization for the this compound nih.gov. This finding is crucial for understanding its function, as its homolog, BAT1, is localized to the mitochondria. The differential localization of these two isozymes suggests they have distinct physiological roles, with BAT2's cytoplasmic position favoring its involvement in catabolic processes where substrates are more abundant in the cytosol nih.gov.

Another study employed a similar approach, tagging the C-terminus of BAT2 with yeGFP. The resulting fluorescence was observed throughout the cell, confirming its cytoplasmic localization and distinguishing it from the mitochondrial localization of BAT1 researchgate.net. These tagging strategies are instrumental in providing direct visual evidence of a protein's location within the cellular architecture, which is a fundamental step in characterizing its biological function.

Fractionation Techniques

Subcellular fractionation is a biochemical method used to isolate different cellular compartments, allowing for the determination of protein localization. This technique complements fluorescence microscopy by providing biochemical evidence of a protein's distribution within the cell. The general principle involves the gentle lysis of cells to release their contents, followed by a series of centrifugation steps at increasing speeds to separate organelles based on their size and density.

The resulting fractions, such as the nuclear, mitochondrial, and cytosolic fractions, can then be analyzed for the presence of a specific protein, typically by Western blotting. In the context of BAT2 research, a study performing subcellular fractionation of yeast cells detected the presence of the this compound in the cytoplasmic fraction through Western blot analysis. This finding corroborates the results obtained from fluorescence microscopy, confirming that BAT2 is indeed a cytosolic protein. The use of specific protein markers for each subcellular compartment is crucial in these experiments to ensure the purity of the fractions and the accuracy of the localization data.

Proteomic and Interactomic Analyses

High-Throughput Protein Interaction Assays

High-throughput protein interaction assays are powerful tools for identifying the network of proteins with which a specific protein interacts, providing insights into its functional pathways. The yeast two-hybrid (Y2H) system is a widely used method for discovering binary protein-protein interactions on a large scale.

A high-throughput yeast two-hybrid screen was conducted to identify interaction partners of human proteins, including the human homolog of BAT2, known as Proline-Rich Coiled-Coil Protein 2A (PRRC2A). In this study, different fragments of the this compound were used as "bait" to screen a library of potential "prey" proteins. The results of this screen revealed several interaction partners involved in mRNA processing. Specifically, the N-terminal region of BAT2 was found to interact with heterogeneous nuclear ribonucleoprotein (hnRNP) A1 and hnRNP M, both of which are components of the spliceosome. Another fragment of BAT2 was found to interact with C1QBP, a protein that itself interacts with the alternative splicing factor ASF/SF2 hitpredict.org. These findings suggest a role for BAT2 in the regulation of pre-mRNA splicing hitpredict.org.

Identified Interaction Partners of Human BAT2 (PRRC2A) via Yeast Two-Hybrid Screen
BAT2 FragmentInteracting ProteinKnown Function of Interactor
N-terminus (amino acids 1–773)hnRNP A1mRNA processing, Spliceosome component
N-terminus (amino acids 1–773)hnRNP MmRNA processing, Spliceosome component
Middle fragment (amino acids 756–1,408)C1QBPInteracts with splicing factor ASF/SF2

Immunoprecipitation Coupled with Mass Spectrometry

Immunoprecipitation coupled with mass spectrometry (IP-MS) is a robust technique used to identify proteins that interact with a target protein in its native cellular environment. This method involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). The entire complex is then analyzed by mass spectrometry to identify all the protein components.

High-confidence protein-protein interaction databases, such as IntAct, curate data from such experiments. For the human this compound (PRRC2A), an interaction with the Translation machinery-associated protein 16 (TMA16) has been documented. This interaction was identified through affinity chromatography and anti-tag co-immunoprecipitation experiments followed by mass spectrometry. This physical association suggests a potential functional link between BAT2 and the cellular translation machinery hitpredict.org.

Transcriptomic and Gene Expression Profiling

mRNA Expression Quantification (e.g., RT-qPCR, Northern blot)

Quantifying mRNA levels is essential for understanding how the expression of a gene is regulated under different physiological conditions. Two common techniques for this are Northern blotting and reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Northern Blot Analysis

Northern blotting is a technique used to detect and quantify specific RNA molecules in a sample. Studies in Saccharomyces cerevisiae have used Northern blot analysis to investigate the expression profile of the BAT2 gene under various nitrogen source conditions. The results showed that BAT2 expression is highly induced when branched-chain amino acids (valine, isoleucine, and leucine; VIL) are provided as the sole nitrogen source, which is indicative of a role in catabolism. Conversely, its expression is repressed in the presence of preferred nitrogen sources like ammonium and glucose. One study reported a twelve-fold increase in BAT2 mRNA levels in cultures grown with VIL as the nitrogen source compared to those grown on ammonium-glucose nih.gov.

Relative mRNA Expression of BAT2 in S. cerevisiae under Different Nitrogen Sources (Northern Blot Data)
Nitrogen SourceRelative Expression Level
Ammonium-GlucoseBaseline
Valine, Isoleucine, Leucine (VIL)12-fold increase

RT-qPCR Analysis

RT-qPCR is a highly sensitive method for quantifying gene expression by measuring the amount of amplified DNA in real-time. In a study investigating the metabolic engineering of Saccharomyces cerevisiae for isobutanol production from xylose, the transcript levels of genes in the isobutanol pathway, including BAT2, were analyzed by RT-qPCR. The results demonstrated a significant upregulation of BAT2 expression, with a 30.3-fold increase when the yeast was shifted to a medium containing xylose. This suggests a transcriptional response of the BAT2 gene to the presence of this alternative carbon source, likely to support the metabolic pathways for branched-chain amino acid-derived compounds nih.gov.

Relative mRNA Expression of BAT2 in S. cerevisiae in Response to Carbon Source (RT-qPCR Data)
ConditionFold Change in Expression
Shift to YPX (Xylose) medium30.3

Transcriptome-Wide Analysis

Transcriptome-wide analyses have been employed to understand the regulatory roles of the this compound, particularly in the context of development and disease. In a study on oligodendrocyte development, transcriptome-wide analysis revealed that Olig2 is a critical downstream target gene of human BAT2 (also known as PRRC2A). The research indicated that BAT2 stabilizes Olig2 mRNA by binding to a specific consensus motif (GGACU) within the Olig2 coding sequence, a process dependent on N6-methyladenosine (m6A) modification. This highlights a role for BAT2 as an m6A reader that influences oligodendrocyte progenitor cell proliferation and fate determination nih.gov.

In the yeast Saccharomyces cerevisiae, transcriptome analysis has been crucial in elucidating the differential regulation of BAT2 and its paralog, BAT1. Northern blot analysis has shown that BAT2 expression is significantly induced when branched-chain amino acids (BCAAs) like valine, isoleucine, and leucine (VIL) are provided as the sole nitrogen source, which are catabolic conditions. Conversely, under biosynthetic conditions with ammonium and glucose, BAT2 expression is repressed. For instance, one study found that BAT2 expression increased twelve-fold when cells were cultured with VIL as the nitrogen source compared to ammonium-glucose cultures nih.gov. This differential expression pattern supports the specialized catabolic role of Bat2 in BCAA metabolism nih.govnih.govnih.gov.

Further studies have shown that in human cell lines, genetic variants in BAT2 are associated with immune responsiveness, suggesting a role in regulating immune-related gene expression, though specific transcriptome-wide data detailing these target genes in an immune context are still emerging nih.gov.

Table 1: Differential Expression of BAT2 in Saccharomyces cerevisiae under Different Nitrogen Conditions

Condition Nitrogen Source BAT2 Expression Level Primary Role
Biosynthetic Ammonium-glucose Repressed -
Catabolic Valine, Isoleucine, Leucine (VIL) Induced (12-fold increase) BCAA Catabolism
Derepressed GABA + VIL Further Induced BCAA Catabolism

Data derived from studies on S. cerevisiae gene expression. nih.gov

Genetic Interaction Mapping and Phenotypic Analysis

Genetic interaction studies, primarily in Saccharomyces cerevisiae, have been instrumental in defining the functional context of BAT2. The BAT2 gene is not essential for viability in yeast; a null mutant is viable yeastgenome.org. However, its deletion leads to distinct phenotypes, particularly in the context of amino acid metabolism and stress response.

Deletion of BAT2 results in a significant reduction in the production of fusel alcohols, which are derived from BCAA catabolism nih.gov. While a single deletion of bat2Δ does not impair cell growth on glucose-containing media, a double deletion of both BAT2 and its paralog BAT1 leads to BCAA auxotrophy and severe growth retardation nih.govyeastgenome.org. This indicates that Bat1 and Bat2 have some redundant functions, particularly under certain conditions, and that BCAA metabolism is essential for normal growth nih.gov.

Genetic interaction mapping has identified numerous genes that show synthetic interactions with BAT2. The Saccharomyces Genome Database (SGD) curates these interactions from high-throughput studies. These interactions can be categorized as negative (where the combination of mutations leads to a more severe fitness defect than expected) or positive (where the combination has a less severe effect).

Table 2: Summary of Genetic Interactions for BAT2 in Saccharomyces cerevisiae

Type of Genetic Interaction Number of Interacting Genes
Negative Genetic 97
Phenotypic Enhancement 16
Phenotypic Suppression 3
Positive Genetic 22
Synthetic Growth Defect 2
Synthetic Lethality 9
Synthetic Rescue 4

Data sourced from the Saccharomyces Genome Database (SGD). yeastgenome.org

Phenotypic analysis of bat2Δ mutants reveals its prominent role in BCAA catabolism. For instance, in the presence of VIL as the sole nitrogen source, the growth rate of a bat2Δ mutant is significantly impaired compared to the wild-type strain nih.gov.

Table 3: Phenotypic Consequences of BAT2 Deletion in Saccharomyces cerevisiae

Phenotype Condition/Context Observation in bat2Δ Mutant
Growth Glucose-ammonium medium No significant impairment
VIL as sole nitrogen source Impaired growth
Double mutant with bat1Δ Severe growth retardation, BCAA auxotrophy
Metabolism Fusel alcohol production Drastically reduced

Compiled from multiple studies on S. cerevisiae. nih.govyeastgenome.org

Evolutionary and Comparative Genomic Approaches

Evolutionary studies have provided significant insights into the function of BAT2, particularly through comparative genomics with its paralog, BAT1, in yeast. The genes BAT1 and BAT2 in Saccharomyces cerevisiae arose from a whole-genome duplication event nih.gov. Before this duplication, ancestral yeasts like Kluyveromyces lactis possessed a single bifunctional BAT gene nih.gov.

Following the duplication in the S. cerevisiae lineage, BAT1 and BAT2 underwent subfunctionalization, a process where the duplicated genes partition the ancestral functions. BAT1 specialized in the biosynthetic role of BCAAs and is localized to the mitochondria, where BCAA synthesis precursors are generated. In contrast, BAT2 specialized in the catabolic role and is localized to the cytosol, where BCAA substrates for degradation accumulate nih.govnih.gov. This specialization is supported by their divergent expression patterns, with BAT1 being highly expressed under biosynthetic conditions and BAT2 under catabolic conditions nih.govnih.govnih.gov. This evolutionary model is a classic example of gene duplication followed by functional divergence nih.govnih.gov.

Orthologs of BAT2 are found across a wide range of species, from fungi to mammals. In humans, there are two orthologs, BCAT1 (cytosolic) and BCAT2 (mitochondrial), which also have distinct roles in BCAA metabolism alliancegenome.org. The human BAT2 gene (also known as PRRC2A) is located within the major histocompatibility complex (MHC) class III region on chromosome 6, a gene-dense region associated with immune functions nih.govwikipedia.org.

Comparative genomic analyses in bats have revealed extensive evolution in genes related to immunity and sensory perception mdpi.comnih.govresearchgate.net. While specific studies on the evolution of the BAT2 gene across different bat species are not extensively detailed in the provided search results, the broader context of bat genomics indicates a dynamic evolutionary history with numerous gene family expansions and contractions, particularly in immune-related genes researchgate.netmdpi.comsemanticscholar.org. The location of human BAT2 in the MHC region suggests that its evolution in mammals, including bats, might be linked to adaptations in the immune system nih.govwikipedia.org.

Table 4: Orthologs of Saccharomyces cerevisiae this compound

Species Gene Symbol(s) Function/Location
Homo sapiens (Human) BCAT1, BCAT2 Branched-chain amino acid transaminase (cytosolic and mitochondrial)
Mus musculus (Mouse) Bcat1, Bcat2 Branched-chain amino acid transaminase
Drosophila melanogaster (Fruit fly) CG3016 Branched-chain amino acid transaminase activity
Caenorhabditis elegans (Nematode) bcat-1 Branched-chain amino acid transaminase activity
Schizosaccharomyces pombe (Fission Yeast) bcat1 Branched-chain amino acid transaminase

Information compiled from NCBI Gene and Alliance of Genome Resources. alliancegenome.orgnih.gov

Future Directions and Research Perspectives

Elucidation of Unexplored Functional Mechanisms of BAT2 Protein

The precise functional mechanisms of BAT2 proteins, particularly the human PRRC2A (BAT2), remain largely to be fully elucidated. While human PRRC2A has been suggested to play a role in pre-mRNA splicing and interact with translation initiation factors, the detailed molecular pathways and specific targets involved require further investigation. oup.comgenecards.org In yeast, while the role of BAT2 as a cytosolic branched-chain amino acid aminotransferase in catabolism is known, potential "moonlighting" activities beyond its catalytic function have been suggested, necessitating research into these non-catalytic roles. uniprot.orgyeastgenome.orgbiorxiv.org Similarly, the function of the conserved BAT2 domain found in proteins across species, such as in Arabidopsis MOS1 and Drosophila Nocte, is not yet fully understood, presenting a key area for future research to define its molecular capabilities. oup.comnih.gov Future studies should employ advanced biochemical and cell biological techniques to identify novel interacting partners, enzymatic or non-enzymatic activities, and specific substrates or targets of BAT2 proteins in different cellular contexts and organisms.

Advanced Approaches for Characterizing this compound Regulatory Networks

Investigating the complex regulatory networks in which BAT2 proteins participate is a crucial future direction. In humans, PRRC2A (BAT2) is located in the MHC class III region and polymorphisms have been associated with immune-related conditions and graft rejection, suggesting involvement in immune or inflammatory regulatory pathways. genecards.orgnih.gov In yeast, the expression of BAT2 is regulated differently than its paralog BAT1, being highly expressed during stationary phase and repressed during logarithmic growth, indicating distinct regulatory control. yeastgenome.org Arabidopsis MOS1, containing a BAT2 domain, regulates gene expression at the chromatin level and interacts with transcription factors. nih.govmdpi.com Drosophila Nocte interacts with translation factors eIF3 and Rack1 to promote translation reinitiation. oup.com Future studies should employ advanced systems biology approaches, including comprehensive protein-protein interaction mapping (e.g., using mass spectrometry or yeast two-hybrid screens), analysis of post-translational modifications, and investigation of transcriptional and post-transcriptional regulation of BAT2 gene expression. Techniques like ChIP-seq or CUT&RUN could be used to identify DNA binding targets for proteins like Arabidopsis MOS1 or potentially other BAT2 domain-containing proteins involved in gene regulation.

Q & A

Q. What is the role of BAT2 in antiviral responses in respiratory epithelial cells?

BAT2 cells (bovine alveolar type 2 cells) treated with Histophilus somni culture supernatant (CCS) exhibit dose- and time-dependent upregulation of viperin, an antiviral protein. This induction suppresses bovine respiratory syncytial virus (BRSV) replication, as shown by reduced viral load in qRT-PCR assays . Key methodologies include:

  • Dose-response assays : CCS diluted up to 1,000× still induces viperin expression (Western blot) .
  • Time-course experiments : Viperin expression persists for 48 hours in BAT2 cells, suggesting prolonged antiviral activity .
  • Functional validation : Pre-treatment with CCS reduces BRSV RNA levels by 90% over 72 hours .

Q. What structural domains define BAT2 proteins across species?

BAT2 proteins contain a conserved N-terminal BAT2 domain, observed in plants (e.g., Arabidopsis MOS1 protein) and humans. This domain is implicated in chromatin remodeling and DNA methylation regulation . For example:

  • In Arabidopsis, MOS1’s BAT2 domain modulates SNC1 expression, a disease resistance gene, via epigenetic mechanisms like DNA methylation .
  • Human BAT2 (PRRC2A) includes proline-rich and coiled-coil regions, critical for RNA-binding and spliceosome interactions .

Q. How does BAT2 gene deletion affect yeast metabolism in fermentation?

In Saccharomyces cerevisiae, BAT2 encodes cytosolic branched-chain amino acid (BCAA) transaminase, which catalyzes the conversion of BCAAs to α-keto acids—precursors of higher alcohols (e.g., isoamyl alcohol). BAT2 deletion reduces higher alcohol production by 15–30% in mulberry and rice wine, improving flavor profiles . Key methods include:

  • Gene knockout : Homologous recombination with KanMX resistance markers and PCR validation .
  • Metabolite analysis : Gas chromatography-mass spectrometry (GC-MS) to quantify alcohols .

Advanced Research Questions

Q. How to resolve contradictory data on BAT2’s role in viral inhibition versus metabolic regulation?

BAT2’s context-dependent functions require species- and cell-type-specific analyses:

  • Antiviral role : In bovine BAT2 cells, CCS-induced viperin inhibits BRSV via RNA degradation .
  • Metabolic role : In yeast, BAT2 deletion shifts BCAA catabolism, reducing α-keto acid flux . Experimental strategies :
  • Comparative transcriptomics : Compare BAT2-associated pathways in bovine vs. yeast models using RNA-seq .
  • CRISPR-Cas9 mutagenesis : Introduce tissue-specific BAT2 mutations to dissect dual roles .

Q. What experimental designs optimize BAT2 gene editing in yeast for industrial fermentation?

Advanced gene-editing workflows include:

  • Dual-allele knockout : Fusing BAT2Δ haploid strains (e.g., BVα2-bk and BVa1-bk) to generate diploid BV-BK, validated via sporulation assays .
  • Phenotypic screening : Monitor growth curves (OD600) to assess fitness costs—BAT2Δ strains show delayed log-phase growth .
  • Metabolic flux analysis : Use 13C-labeled BCAAs to trace α-keto acid production in wild-type vs. knockout strains .

Q. How do BAT2 genetic variants influence immune responses to vaccines?

SNPs in BAT2 (e.g., rs926198) correlate with reduced antibody titers post-influenza vaccination, likely via mRNA splicing regulation . Methodological insights:

  • Cohort studies : Genotype 592 subjects for tag SNPs (e.g., rs926198) and measure hemagglutination inhibition (HI) titers .
  • Mechanistic studies : Use RIP-Seq (RNA immunoprecipitation) to identify BAT2-bound mRNAs (e.g., Olig2) in immune cells .

Q. What molecular techniques validate BAT2’s interaction with RNA and spliceosomes?

  • Co-immunoprecipitation (Co-IP) : BAT2 binds hnRNP A1 and C1QBP, spliceosome components, via its N- and C-terminal domains .
  • m6A-RIP : BAT2 stabilizes Olig2 mRNA by recognizing m6A-modified GGACU motifs, confirmed via luciferase reporter assays .
  • Structural prediction : AlphaFold modeling of BAT2 domains to map RNA-binding interfaces .

Methodological Notes

  • Antibody validation : Use recombinant Human PRRC2A (aa 1700–1850) for Western blotting, with cross-reactivity confirmed in bovine and murine models .
  • Data contradictions : Address conflicting results (e.g., BAT2’s antiviral vs. metabolic roles) by contextualizing tissue-specific expression and evolutionary divergence .
  • Ethical compliance : Ensure recombinant protein studies adhere to institutional biosafety protocols (e.g., BSL-2 for viral assays) .

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